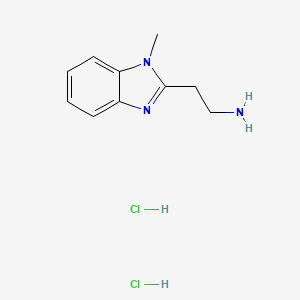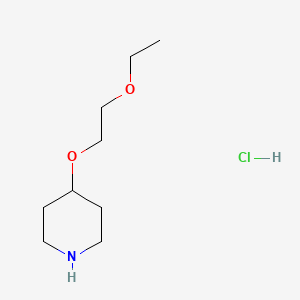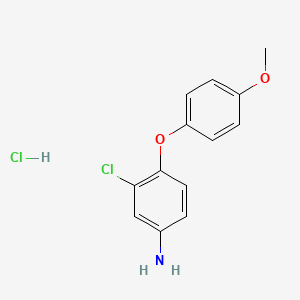![molecular formula C12H10ClNO2S B1419809 Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 842137-54-6](/img/structure/B1419809.png)
Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
Descripción general
Descripción
Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate, also known as MCB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a thiazole-based molecule that is used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Synthesis of Quinazoline Derivatives : Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate derivatives have been used in synthesizing quinazolinone compounds with potential biological activity. These compounds were synthesized using a two-step procedure starting from chlorosubstituted anthranilic acids and acetic anhydride, leading to chlorosubstituted 2-methyl-4H-3,1-benzoxazin-4-ones as intermediates (Párkányi & Schmidt, 2000).
Antitumor and Antifilarial Agents : Derivatives of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have shown potential as antitumor and antifilarial agents. For instance, Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant inhibition of leukemia L1210 cell proliferation and demonstrated in vivo antifilarial activity (Kumar et al., 1993).
Photo-luminescent Properties : Certain derivatives of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been synthesized for their photo-luminescent properties. These compounds have been studied for their phase behaviors and photoluminescence quantum yields (Han et al., 2010).
Fluoride Chemosensors : Novel anion sensors containing Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been developed for fluoride sensing. These compounds demonstrated significant color changes and optical shifts upon addition of fluoride (Ma et al., 2013).
Aldose Reductase Inhibitors : Compounds derived from Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been evaluated as aldehyde reductase and aldose reductase inhibitors, potentially useful for treating diabetic complications (Saeed et al., 2014).
Corrosion Inhibition in Oil Wells : Derivatives of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been investigated as corrosion inhibitors for steel in hydrochloric acid, showing promise in applications for oil well maintenance (Yadav et al., 2015).
Propiedades
IUPAC Name |
methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-8(3-5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIQBQCTBQYWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)




![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)



![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)

![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)
